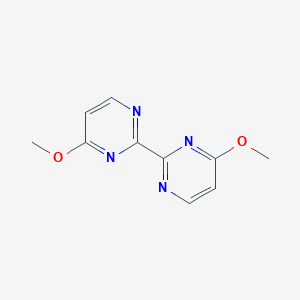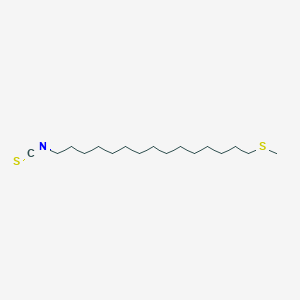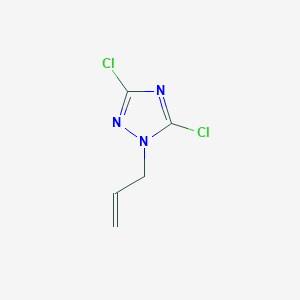
2,2,3-Trimethyl-2H-oxiren-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3-Trimethyl-2H-oxiren-1-ium is an organic compound characterized by its unique structure, which includes an oxirane ring substituted with three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3-Trimethyl-2H-oxiren-1-ium typically involves the reaction of suitable precursors under specific conditions. One common method involves the epoxidation of alkenes using peracids or other oxidizing agents. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale epoxidation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of environmentally friendly oxidizing agents and catalysts is also a focus to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2,3-Trimethyl-2H-oxiren-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction: Reduction reactions can convert the oxirane ring into alcohols or other reduced forms.
Substitution: The methyl groups on the oxirane ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids, hydrogen peroxide, and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents, nucleophiles, and other reagents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or ketones, while reduction can produce alcohols.
Scientific Research Applications
2,2,3-Trimethyl-2H-oxiren-1-ium has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of polymers, resins, and other materials due to its reactive oxirane ring.
Mechanism of Action
The mechanism of action of 2,2,3-Trimethyl-2H-oxiren-1-ium involves its ability to undergo ring-opening reactions, which can lead to the formation of various intermediates. These intermediates can interact with molecular targets, such as enzymes or receptors, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
2,2,4-Trimethyl-1,3-pentanediol: Similar in structure but with different functional groups.
2,3,3-Trimethyl-3H-indol-1-ium: Shares the trimethyl substitution but has a different core structure.
Uniqueness
2,2,3-Trimethyl-2H-oxiren-1-ium is unique due to its oxirane ring, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly valuable in synthetic applications and material science.
Properties
CAS No. |
113613-33-5 |
|---|---|
Molecular Formula |
C5H9O+ |
Molecular Weight |
85.12 g/mol |
InChI |
InChI=1S/C5H9O/c1-4-5(2,3)6-4/h1-3H3/q+1 |
InChI Key |
POFRARSEPZJZLH-UHFFFAOYSA-N |
Canonical SMILES |
C[C+]1C(O1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4'-Chloro-5-(naphthalen-2-yl)-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14299930.png)

![(Z)-N-[(4-Cyanoanilino)(cyclooctylamino)methylidene]glycine](/img/structure/B14299952.png)




![4-Carbamoyl-1-[(4-ethenylphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14299982.png)


![2-butyl-5,6-dihydro-4H-cyclopenta[b]thiophene](/img/structure/B14299987.png)
![Benzene, 1-methyl-2-[(2-propenyloxy)methyl]-](/img/structure/B14299994.png)


